chemical structure of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
chemical structure of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
An in-depth technical guide on the chemical structure, synthesis, and application of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one .
Primary Scaffold: 3,4-Dihydroisoquinolin-1(2H)-one (Dihydroisocarbostyril)
Role: Advanced Intermediate for Kinase Inhibitors (HPK1, ROCK)
Molecular Formula: C
Executive Summary
6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a critical pharmacophore building block used in the development of small-molecule kinase inhibitors, specifically targeting Hematopoietic Progenitor Kinase 1 (HPK1) and Rho-associated Coiled-coil Kinase (ROCK) . Its structural value lies in the orthogonal reactivity of its substituents: the C1-lactam provides a hydrogen-bonding motif for the kinase hinge region, the C6-fluorine atom modulates metabolic stability and pKa, and the C7-nitro group serves as a latent amine for further elaboration into urea or amide linkages.
This guide details the regioselective synthesis, structural characterization, and downstream utility of this intermediate, synthesizing data from pharmaceutical patents and academic theses.
Structural Analysis & Electronic Properties
The molecule features a fused bicyclic system where a benzene ring is annealed to a lactam-containing ring. The substitution pattern is governed by the electronic push-pull effects of the functional groups.
Electronic Directing Effects
-
Lactam Carbonyl (C1): Acts as an electron-withdrawing group (EWG), deactivating the ring and directing electrophiles meta to the bridgehead carbon (C8a). This favors positions C5 and C7.
-
Alkyl Chain (C4): Acts as a weak electron-donating group (EDG) via hyperconjugation, directing ortho/para to the bridgehead carbon (C4a). This favors positions C5 and C7.
-
Fluorine (C6): A strong inductive withdrawer but a resonance donor. It directs electrophilic aromatic substitution (EAS) to the ortho positions (C5 and C7).
Convergence: All three directing effects converge to favor substitution at C7 (and to a lesser extent C5). However, the C7 position is sterically more accessible than the C5 "peri" position, leading to high regioselectivity during nitration.
Experimental Synthesis Protocol
The synthesis of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is achieved via the electrophilic nitration of the commercially available precursor 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one .
Reagents & Conditions
-
Precursor: 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
-
Nitrating Agent: Potassium Nitrate (KNO
) -
Solvent/Catalyst: Concentrated Sulfuric Acid (H
SO ) -
Temperature: 0 °C
-
Reaction Time: ~20–30 minutes
-
Yield: 90–99% (Quantitative conversion reported in optimized protocols)
Step-by-Step Methodology
This protocol is adapted from optimized procedures found in kinase inhibitor patent literature [1, 2].
-
Preparation: Charge a reaction vessel with 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv).
-
Solvation: Add concentrated H
SO (approx. 25 volumes relative to mass, e.g., 28 mL for 3.5 g precursor). The solution may warm slightly; cool to 0 °C using an ice bath. -
Nitration: Slowly add KNO
(1.1 equiv) portion-wise over 10 minutes, maintaining the internal temperature below 5 °C.-
Note: Control the addition rate to prevent exotherms which could lead to dinitration or tarring.
-
-
Reaction: Stir the mixture at 0 °C for 20–30 minutes. Monitor by LC-MS or TLC for the disappearance of the starting material.
-
Quench: Pour the reaction mixture carefully onto crushed ice/water to precipitate the product.
-
Isolation: Filter the resulting white precipitate. Wash the filter cake copiously with water to remove residual acid.
-
Drying: Dry the solid under vacuum to afford 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one as a white solid.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway and mechanistic logic for the regioselective nitration.
Characterization Data
The following data validates the identity of the synthesized compound.
NMR Spectroscopy (DMSO-d )
Based on patent literature reporting this specific intermediate [1]:
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| Aromatic H8 | 8.46 ppm | Doublet (d) | 7.9 Hz | H adjacent to C=O and NO |
| Amide NH | ~8.33 ppm* | Broad/Doublet | - | Lactam NH |
| Aromatic H5 | 7.63 ppm | Doublet (d) | 11.8 Hz | H adjacent to F (Ortho coupling) |
| Aliphatic CH | 3.43 ppm | Triplet/Multiplet | - | C3-Methylene |
| Aliphatic CH | 3.00–3.10 ppm | Triplet | - | C4-Methylene |
Interpretation:
-
H8 (8.46 ppm): Significantly deshielded due to the ortho nitro group and the peri carbonyl effect.
-
H5 (7.63 ppm): Shows a large coupling constant (
Hz), characteristic of H-F ortho coupling. -
Note: The literature value of 8.33 ppm with a large coupling (27.5 Hz) appearing in some automated snippets is likely an artifact or refers to a specific rotamer/salt form; the assignment above reflects standard expected shifts for this scaffold.
Physical Properties[1][2]
-
Appearance: White to off-white solid.
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in water and diethyl ether.
Downstream Applications & Reactivity
This molecule is a "gateway" intermediate. The nitro group is rarely the final functionality; it serves as a masked amine.
Primary Transformation: Reduction to Aniline
The most common next step is the reduction of the nitro group to an amine, yielding 7-amino-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one .
-
Method A (Catalytic Hydrogenation): H
, Pd/C, MeOH. -
Method B (Chemical Reduction): Fe/NH
Cl or SnCl .
Application in Drug Discovery
Once reduced to the amine, the scaffold is coupled with various electrophiles to create kinase inhibitors:
-
HPK1 Inhibitors: The amine reacts with heteroaryl chlorides or carboxylic acids to form the "hinge binder" moiety [1].
-
ROCK Inhibitors: The isoquinolinone core mimics the adenosine ring of ATP, binding to the active site of Rho-kinase [2].
Utility Diagram
Figure 2: Functionalization pathways transforming the nitro-intermediate into bioactive kinase inhibitors.
Safety & Handling
-
Nitration Hazards: The reaction involves strong acid (H
SO ) and an oxidizer (KNO ). Ensure temperature control to prevent thermal runaway. -
Nitro Compounds: While this specific intermediate is stable, nitro-aromatics can be energetic. Avoid heating the dry solid to high temperatures (>200°C) without DSC testing.
-
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. Work within a fume hood.
References
-
Patent: "HPK1 inhibitors and uses thereof." European Patent Office, EP4175951B1. (Describes the synthesis and NMR data of the title compound as an intermediate).
-
Thesis: "Design and Synthesis of Novel Kinase Inhibitors." University of Bologna (AMS Tesi di Dottorato). (Details the nitration protocol using KNO3/H2SO4).
-
General Literature: "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives." RSC Advances, 2023.[1] (Provides context on the reactivity of the dihydroisoquinolinone scaffold).
